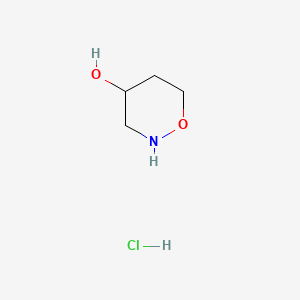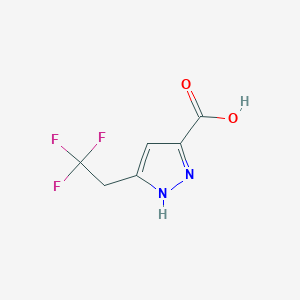
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that belongs to the pyrazole family. The presence of the trifluoroethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the trifluoroethyl group into the pyrazole ring. One common method is the direct trifluoroethylation of pyrazole derivatives using trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts such as palladium on carbon can facilitate the hydrogenation steps required in the synthesis of the trifluoroethyl group.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the trifluoroethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoroethyl group can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the performance and stability of products.
Mécanisme D'action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The electron-withdrawing properties of the trifluoroethyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional group.
Trifluoroacetic acid: Another fluorinated compound with a trifluoromethyl group.
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A closely related compound with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. The trifluoroethyl group can enhance the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H5F3N2O2 |
|---|---|
Poids moléculaire |
194.11 g/mol |
Nom IUPAC |
5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-3-1-4(5(12)13)11-10-3/h1H,2H2,(H,10,11)(H,12,13) |
Clé InChI |
NIMJUVYBPJPWBL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(=O)O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


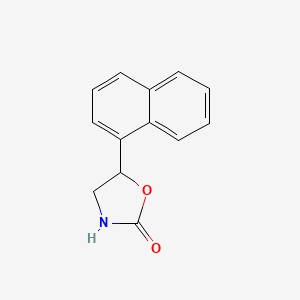
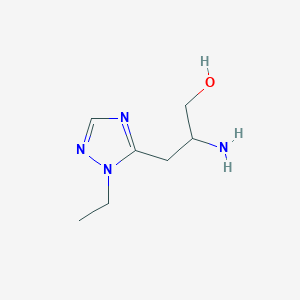
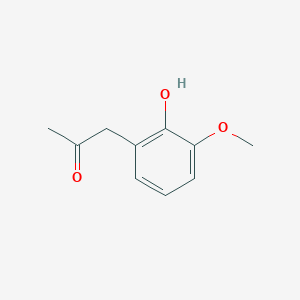

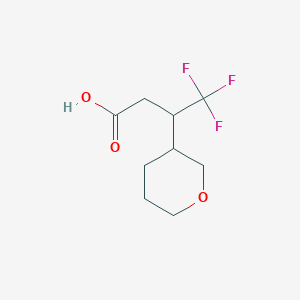
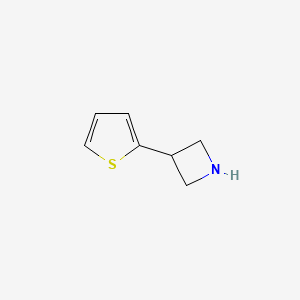

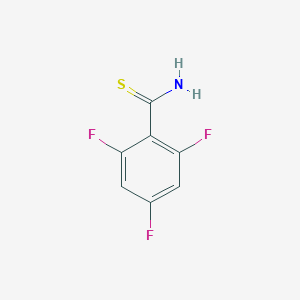
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
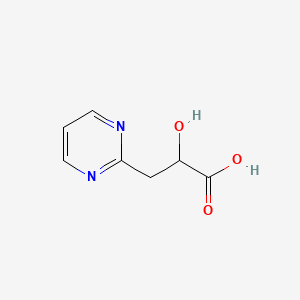
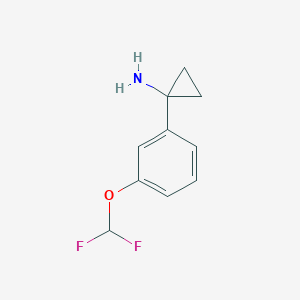
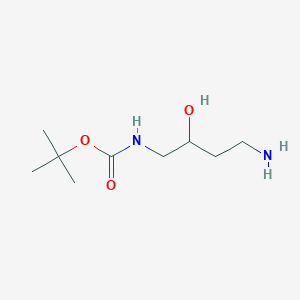
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
